

# A Technical Guide to the Physical Properties of 4'-Bromo-3'-fluoroacetanilide

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## Compound of Interest

Compound Name: 4'-Bromo-3'-fluoroacetanilide

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This technical guide provides a comprehensive overview of the core physical properties of **4'-Bromo-3'-fluoroacetanilide**, a halogenated acetanilide that serves as a significant intermediate in pharmaceutical synthesis and broader scientific research.<sup>[1][2]</sup> The information presented herein is intended to support laboratory and development activities by providing reliable physical data and outlining general experimental methodologies.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4'-Bromo-3'-fluoroacetanilide** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value
CAS Number	351-30-4
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrFNO[1][2][3][4]
Molecular Weight	232.05 g/mol [1][2][3]
Melting Point	149-152°C[1][2][3][5]
Boiling Point	337.9 ± 32.0 °C (Predicted)[1][2]
Density	1.623 ± 0.06 g/cm <sup>3</sup> (Predicted)[1][2]
pKa	13.46 ± 0.70 (Predicted)[1][2]
Appearance	White to off-white powder[1][2]
Storage Temperature	2-8°C[1][2]

## Solubility Profile

Detailed experimental data on the solubility of **4'-Bromo-3'-fluoroacetanilide** is not readily available in the provided search results. However, the solubility of the closely related compound, 4'-Bromoacetanilide, can offer some insights. It is important to note that the presence of the fluorine atom in **4'-Bromo-3'-fluoroacetanilide** may alter its solubility characteristics.

Solubility of 4'-Bromoacetanilide (for reference):

Solvent	Solubility
Benzene	Soluble[6]
Chloroform	Soluble[6]
Ethyl Acetate	Soluble[6]
Alcohol	Moderately Soluble[7][8]
Hot Water	Very Slightly Soluble[6]
Cold Water	Insoluble[6][7]

## Experimental Protocols

While specific experimental protocols for the determination of these physical properties are not detailed in the search results, a general workflow for the synthesis and characterization of **4'-Bromo-3'-fluoroacetanilide** can be outlined.

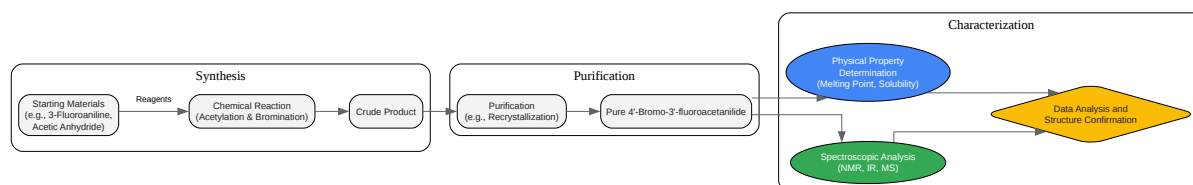
### Synthesis and Characterization Workflow:

The synthesis of **4'-Bromo-3'-fluoroacetanilide** would typically involve the acylation of a substituted aniline followed by bromination. The raw materials listed for its preparation include 3-Fluoroaniline, Acetic anhydride, and a brominating agent such as N-Bromosuccinimide, along with various solvents and reagents for reaction and purification like Ethyl acetate, Diethyl ether, Dichloromethane, and Hexane.<sup>[1][2]</sup>

A generalized experimental protocol would include the following steps:

- Acetylation of 3-Fluoroaniline: Reacting 3-fluoroaniline with acetic anhydride to form N-(3-fluorophenyl)acetamide.
- Bromination: Electrophilic bromination of the N-(3-fluorophenyl)acetamide intermediate to introduce a bromine atom at the 4-position of the phenyl ring.
- Work-up and Purification: Quenching the reaction, followed by extraction, washing, and drying of the organic phase. The crude product would then be purified, typically by recrystallization from a suitable solvent system.
- Characterization:
  - Melting Point Determination: Using a standard melting point apparatus to determine the melting range of the purified product. A sharp melting point range is indicative of high purity.
  - Spectroscopic Analysis: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR) and Infrared (IR) spectroscopy to confirm the chemical structure of the final compound. Mass spectrometry would be used to confirm the molecular weight.

Below is a logical diagram illustrating the general workflow for the synthesis and characterization of **4'-Bromo-3'-fluoroacetanilide**.



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Caption: Synthesis and Characterization Workflow for **4'-Bromo-3'-fluoroacetanilide**.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4'-Bromo-3'-fluoroacetanilide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271549#4-bromo-3-fluoroacetanilide-physical-properties]

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